molecular formula C57H66O12 B6288717 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene CAS No. 2622208-85-7

1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene

Cat. No. B6288717
CAS RN: 2622208-85-7
M. Wt: 943.1 g/mol
InChI Key: HNAMSQPIJKQLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene (TMTBCA) is a type of calixarene, a synthetic organic compound comprised of a macrocyclic aromatic ring system. Calixarenes have a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been used in a variety of scientific research applications, including the study of drug delivery, protein-ligand interactions, and the development of new materials. In particular, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been used to study the delivery of drugs to specific cells and tissues in the body, as well as the binding of proteins to specific ligands. Additionally, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been used in the development of new materials for use in medical and industrial applications.

Mechanism of Action

1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules known as prostaglandins. By inhibiting the production of these molecules, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been shown to reduce inflammation and pain. Additionally, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been shown to interact with other enzymes, such as phospholipase A2, and to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been shown to have antioxidant, anti-cancer, and anti-viral effects. Additionally, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene has been shown to have an effect on the cardiovascular system, as well as the nervous and immune systems.

Advantages and Limitations for Lab Experiments

The use of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene in laboratory experiments has a number of advantages, including its low cost and relatively simple synthesis. Additionally, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene can be used in a variety of experiments, including drug delivery, protein-ligand interactions, and the development of new materials. However, the use of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene in laboratory experiments has some limitations, including its relatively low solubility in some solvents and its potential for toxicity.

Future Directions

In the future, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene may be used in the development of new drugs and materials, as well as in the study of protein-ligand interactions and drug delivery. Additionally, 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene may be used to further explore its anti-inflammatory and analgesic properties, as well as its potential effects on the cardiovascular, nervous, and immune systems. Finally, further research may be conducted to explore the potential toxicity of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene, as well as its potential for use in other fields, such as agriculture and cosmetics.

Synthesis Methods

1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene is synthesized via a multi-step process beginning with the formation of a dibenzo-18-crown-6 ester from the reaction of 2,4,6-trimethoxybenzaldehyde with 1,3,5-tris(2-hydroxyethyl)benzene in the presence of a base. This dibenzo-18-crown-6 ester is then reacted with 1,3,5-trichloro-2,4,6-trimethoxybenzene to form a benzyloxycalix[6]arene, which is then hydrolyzed to form the desired 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene.

properties

IUPAC Name

5,11,17,23,29,35-hexaethoxy-38,40,42-trimethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,39,41-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H66O12/c1-10-64-46-22-34-16-40-28-49(67-13-4)30-42(55(40)61-7)18-36-24-47(65-11-2)26-38(53(36)59)20-44-32-51(69-15-6)33-45(57(44)63-9)21-39-27-48(66-12-3)25-37(54(39)60)19-43-31-50(68-14-5)29-41(56(43)62-8)17-35(23-46)52(34)58/h22-33,58-60H,10-21H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAMSQPIJKQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5OC)CC6=C(C(=CC(=C6)OCC)CC7=C(C(=CC(=C7)OCC)C2)OC)O)OCC)OCC)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H66O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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